molecular formula C17H12N2O6S B6138742 [2-(3-Nitrophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

Cat. No.: B6138742
M. Wt: 372.4 g/mol
InChI Key: WUMAZAUEMSUXCT-UHFFFAOYSA-N
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Description

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is an organic compound that features a complex structure with both nitrophenyl and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Nitrophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole derivative, which is then reacted with a nitrophenyl compound under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted acetates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [2-(3-Nitrophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazole moiety can interact with biological macromolecules such as proteins or DNA. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is unique due to its combination of nitrophenyl and benzoxazole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6S/c20-14(11-4-3-5-12(8-11)19(22)23)9-24-16(21)10-26-17-18-13-6-1-2-7-15(13)25-17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMAZAUEMSUXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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